2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol
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Overview
Description
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol is a heterocyclic compound featuring both pyridine and pyrimidine rings, with a trifluoromethyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol typically involves the introduction of the trifluoromethyl group and the thiol group onto the pyrimidine ring. One common method involves the trifluoromethylation of a pyrimidine precursor followed by thiolation.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyridine or pyrimidine rings.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The pyridine and pyrimidine rings provide structural stability and facilitate binding to specific receptors or enzymes .
Comparison with Similar Compounds
- 2-(2-Pyridinyl)-6-(methyl)-4-pyrimidinethiol
- 2-(2-Pyridinyl)-6-(chloromethyl)-4-pyrimidinethiol
- 2-(2-Pyridinyl)-6-(bromomethyl)-4-pyrimidinethiol
Comparison: Compared to its analogs, 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. The trifluoromethyl group also imparts unique electronic properties, making this compound more reactive in certain chemical reactions .
Properties
IUPAC Name |
2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGNKTHLKVJCKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=S)C=C(N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379474 |
Source
|
Record name | 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338418-16-9 |
Source
|
Record name | 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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